![molecular formula C9H10BrNO2S B4183712 4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)
4-[(5-bromo-2-thienyl)carbonyl]morpholine
Vue d'ensemble
Description
4-[(5-bromo-2-thienyl)carbonyl]morpholine is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a morpholine ring and a thienyl group. The compound has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(5-bromo-2-thienyl)carbonyl]morpholine is not fully understood. However, it has been proposed that the compound interacts with specific proteins and enzymes, leading to the modulation of their activity. The compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may explain its antiviral and anticancer activities.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and fungi, and it has been found to have antiviral activity against certain viruses. It has also been found to modulate the activity of certain receptors in the central nervous system, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(5-bromo-2-thienyl)carbonyl]morpholine in lab experiments is its wide range of biological activities. The compound has been found to have anticancer, antifungal, and antiviral activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to be toxic to certain cell types, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 4-[(5-bromo-2-thienyl)carbonyl]morpholine in scientific research. One direction is to study its potential therapeutic applications in the treatment of cancer and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Finally, there is a need to explore the potential use of the compound in combination with other drugs, which may enhance its therapeutic efficacy.
Applications De Recherche Scientifique
4-[(5-bromo-2-thienyl)carbonyl]morpholine has been widely used in scientific research as a tool to study various biological processes. It has been found to have anticancer, antifungal, and antiviral activities. The compound has been used to study the mechanism of action of various enzymes and proteins, and it has been found to modulate the activity of certain receptors in the central nervous system.
Propriétés
IUPAC Name |
(5-bromothiophen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHLXIVJRTLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B4183631.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)

![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide](/img/structure/B4183645.png)
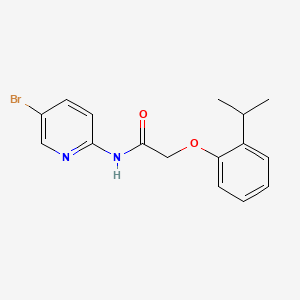
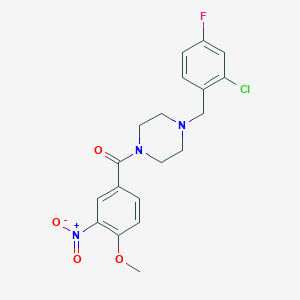
![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
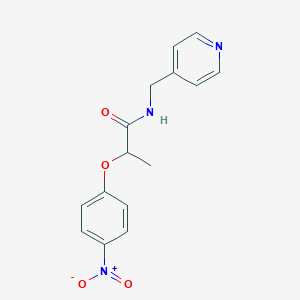
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
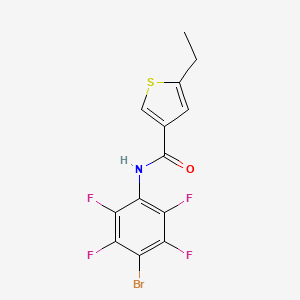
![1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)
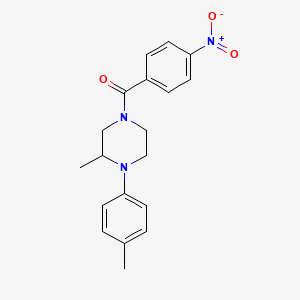
![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)
